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Calicheamicin T

enediyne antibiotic DNA minor groove binding sequence selectivity

Calicheamicin T is a truncated derivative of the enediyne antitumor antibiotic calicheamicin γ1I, produced by Micromonospora echinospora. It retains the enediyne warhead and methyl trisulfide trigger but lacks the B, C, and D rings of the aryltetrasaccharide carbohydrate tail present in the parent compound.

Molecular Formula C32H43N3O11S3
Molecular Weight 741.9 g/mol
CAS No. 142518-72-7
Cat. No. B234464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin T
CAS142518-72-7
Synonymscalicheamicin T
Molecular FormulaC32H43N3O11S3
Molecular Weight741.9 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O
InChIInChI=1S/C32H43N3O11S3/c1-6-33-20-17-43-24(15-23(20)41-3)46-29-28(37)26(35-40)18(2)44-30(29)45-22-11-9-7-8-10-13-32(39)16-21(36)27(34-31(38)42-4)25(22)19(32)12-14-48-49-47-5/h7-8,12,18,20,22-24,26,28-30,33,35,37,39-40H,6,14-17H2,1-5H3,(H,34,38)/b8-7-,19-12+/t18-,20+,22+,23+,24+,26-,28+,29-,30+,32-/m1/s1
InChIKeyVEFPOVNUQXCEDD-DKGFZUBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calicheamicin T (CAS 142518-72-7): A Truncated Enediyne Antibiotic for DNA Cleavage Mechanism Studies and SAR Research


Calicheamicin T is a truncated derivative of the enediyne antitumor antibiotic calicheamicin γ1I, produced by Micromonospora echinospora. It retains the enediyne warhead and methyl trisulfide trigger but lacks the B, C, and D rings of the aryltetrasaccharide carbohydrate tail present in the parent compound [1]. With a molecular formula of C₃₂H₄₃N₃O₁₁S₃ and molecular weight of 741.9 g/mol, calicheamicin T is almost structurally identical to esperamicin D, which possesses a trisaccharide domain instead of the calicheamicin tetrasaccharide [2]. The compound cleaves DNA in a double-stranded fashion but, critically, does so without the sequence specificity characteristic of calicheamicin γ1I, making it a uniquely informative tool for dissecting the molecular recognition determinants of the enediyne class [1].

Why Calicheamicin T Cannot Be Substituted by Calicheamicin γ1I, Esperamicin D, or Aglycone Analogs in Mechanistic Investigations


The enediyne class encompasses compounds with a conserved warhead but divergent carbohydrate-binding domains that dictate DNA sequence selectivity, cleavage mode, and potency [1]. Calicheamicin γ1I recognizes and cleaves specific tetranucleotide sequences (primarily TCCT, with secondary recognition of TTGT and ATCT) through its full aryltetrasaccharide tail [2], while esperamicin A1 produces a different spectrum of single- and double-strand breaks with a distinct nucleotide preference order (T > C > A > G) [3]. Calicheamicin T, possessing only the first two sugars of the calicheamicin tail and lacking the B-C-D rings, occupies a unique position: it retains double-stranded cleavage capability but loses all sequence selectivity, thereby isolating the contribution of the carbohydrate domain to recognition [1]. Neither the parent γ1I, nor esperamicin D (which has a different sugar architecture despite similar size), nor the completely deglycosylated calicheamicinone aglycone can replicate this specific profile of nonselective double-stranded cleavage, making direct substitution impossible for experiments requiring controlled, sequence-independent DNA damage [4].

Calicheamicin T: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement Decisions


DNA Cleavage Sequence Selectivity: Calicheamicin T vs. Calicheamicin γ1I — Complete Loss of Tetranucleotide Recognition

Calicheamicin γ1I cleaves DNA with high sequence specificity at defined tetranucleotide sequences, predominantly TCCT, with secondary sites at TTGT and ATCT [1]. In contrast, calicheamicin T, which lacks the B-C-D rings of the carbohydrate tail, cleaves DNA in a completely nonselective manner across all sequences tested [2]. This binary difference — from site-specific to pan-sequence cleavage — was demonstrated using identical DNA substrate conditions [2]. The binding free energy (ΔG) for calicheamicin γ1I at its primary TCCT site is approximately −7.6 to −8.9 kcal mol⁻¹ depending on salt concentration, whereas calicheamicin T exhibits no measurable sequence preference across the same DNA restriction fragments [1][2].

enediyne antibiotic DNA minor groove binding sequence selectivity structure-activity relationship

DNA Cleavage Mode: Double-Stranded vs. Mixed Single/Double-Strand Break Ratios Across Enediyne Antibiotics

Calicheamicin T retains the capacity to cleave DNA in a double-stranded fashion, a property it shares with calicheamicin γ1I but that distinguishes it from esperamicin A1, which produces a mixed profile of single- and double-strand breaks [1][2]. Calicheamicin γ1I generates a ratio of approximately 1 double-strand break per 3 single-strand breaks (1:3) in cellular DNA [2]. Esperamicin A1 produces a substantially different lesion spectrum with nucleotide preference order T > C > A > G and a distinct single-to-double strand break ratio [3]. Calicheamicin T, while nonselective in sequence preference, preserves the double-stranded cleavage mechanism, indicating that the first two sugars of the carbohydrate tail are sufficient for minor groove accommodation and proper warhead positioning [1].

DNA damage double-strand break single-strand break radiomimetic genotoxicity

Structural Simplification: Calicheamicin T Lacks the B-C-D Carbohydrate Rings Present in Calicheamicin γ1I — Impact on Molecular Weight and Drug-Like Properties

Calicheamicin T lacks the B, C, and D rings of the aryltetrasaccharide tail that are present in calicheamicin γ1I [1]. This truncation reduces the molecular weight from approximately 1,368 g/mol (calicheamicin γ1) to 741.9 g/mol (calicheamicin T) — a 46% reduction [2]. The simplified structure retains only the first two sugars (rings A and E analog) attached to the enediyne aglycone, sufficient for minor groove accommodation but insufficient for sequence-specific recognition [1]. Esperamicin D, which is described as 'almost identical' to calicheamicin T per MeSH annotation, has a molecular weight of 771.9 g/mol (C₃₃H₄₅N₃O₁₂S₃) and possesses a different trisaccharide domain architecture rather than the truncated calicheamicin disaccharide [3].

molecular weight reduction carbohydrate tail truncation enediyne SAR ADC payload design

Carbohydrate Domain Contribution to DNA Binding Efficiency: Calicheamicin T vs. Calicheamicinone Aglycone — Retention of Minor Groove Binding

The synthetic calicheamicinone aglycone, which lacks the entire carbohydrate domain, binds and cleaves DNA but with reduced efficiency and no sequence selectivity compared to the natural compound calicheamicin γ1I [1]. Calicheamicin T, which retains the first two sugars, binds in the minor groove and cleaves DNA in a double-stranded fashion, demonstrating that this minimal disaccharide unit is sufficient for minor groove accommodation and proper warhead orientation [2]. Quantitative DNA binding affinity measurements for calicheamicin γ1I show dissociation constants in the nanomolar range (Kd ~10⁻⁹ M) for its cognate TCCT sequence, while calicheamicinone exhibits substantially weaker, non-sequence-specific binding [1][3]. Calicheamicin T occupies an intermediate position: it retains moderate minor groove affinity (sufficient for efficient double-strand cleavage) but loses the high-affinity sequence-specific binding of the parent compound [2].

DNA binding affinity carbohydrate-DNA recognition minor groove ligand aglycone comparison

Utility as a Mechanistic Probe: Calicheamicin T Demonstrates That Cyclization Kinetics Do Not Govern Cleavage Specificity

A central question in enediyne mechanism research has been whether the rate of Bergman cycloaromatization (the activation step generating the DNA-cleaving diradical) determines cleavage site specificity. The Walker et al. (1992) study directly addressed this by comparing calicheamicin T with calicheamicin γ1I [1]. Despite having identical enediyne warhead and trigger moieties, calicheamicin T cleaves DNA nonselectively while γ1I retains high sequence specificity. Since cyclization kinetics are presumably identical (identical warhead), the loss of specificity in calicheamicin T demonstrates that binding specificity — mediated by the carbohydrate tail — rather than cyclization kinetics determines where cleavage occurs [1]. This finding, uniquely enabled by the calicheamicin T probe, reshaped the mechanistic understanding of enediyne antibiotics and cannot be replicated using γ1I or esperamicin D alone [1][2].

Bergman cyclization enediyne activation cleavage specificity mechanism SAR probe

Calicheamicin T: Evidence-Based Research Application Scenarios for Procurement Decision-Making


Mechanistic Studies of Enediyne-DNA Recognition — Decoupling Binding from Activation

Calicheamicin T serves as the definitive probe for research programs investigating the molecular determinants of enediyne-DNA recognition. Because its warhead is identical to calicheamicin γ1I but its carbohydrate tail is truncated to only two sugars, the compound enables direct experimental decoupling of Bergman cyclization kinetics from sequence-specific binding [1]. This makes calicheamicin T essential for laboratories studying: (i) the minimal structural requirements for enediyne minor groove accommodation; (ii) the relative contributions of carbohydrate-protein vs. warhead-DNA interactions to overall binding energy; and (iii) the role of induced fit in sequence recognition, as the Walker et al. study showed that calicheamicin recognizes both A·T-rich and G·C-rich oligopyrimidine tracts with high specificity — an unusual property among minor groove binders [1].

Nonselective Double-Stranded DNA Cleavage as an Experimental Positive Control

In DNA damage and repair research, calicheamicin T provides a uniquely controlled source of nonselective double-stranded DNA breaks. Unlike calicheamicin γ1I, which introduces cleavage bias at TCCT, TTGT, and ATCT sequences [2], calicheamicin T produces uniform cleavage across all DNA sequences while maintaining the double-stranded mechanism [1]. This property makes it valuable as: (i) a positive control in DNA repair assays requiring sequence-independent damage; (ii) a calibration standard for comparing the lesion spectra of other enediynes (esperamicins, neocarzinostatin) that generate different proportions of single- and double-strand breaks [3]; and (iii) a tool for studying cellular responses to 'clean' double-strand break damage without the confounding variable of sequence bias at damage sites.

Structure-Activity Relationship (SAR) Programs for Enediyne-Based ADC Payload Design

The truncated structure of calicheamicin T (MW = 741.9 g/mol, lacking B-C-D rings) represents a minimal functional enediyne scaffold that retains DNA-cleaving activity [4]. For medicinal chemistry and ADC payload optimization programs, calicheamicin T serves as: (i) a reduced-complexity starting scaffold for systematic SAR studies exploring the contribution of individual sugar rings to DNA affinity, selectivity, and cellular potency; (ii) a comparator for evaluating synthetic enediyne analogs where molecular weight reduction is desired for improved drug-like properties (LogP, solubility, cell permeability); and (iii) a reference standard for benchmarking the DNA-cleaving efficiency of novel enediyne warheads independent of carbohydrate-mediated binding effects. The 46% molecular weight reduction relative to calicheamicin γ1 (~1,368 g/mol) is particularly relevant for ADC programs where payload size directly affects drug-antibody ratio (DAR) and conjugate homogeneity [5].

Comparative Enediyne Pharmacology — Distinguishing Chemical Class Effects from Target-Specific Effects

The enediyne class exhibits wide variation in DNA lesion profiles: calicheamicin γ1I produces a ~1:3 double-to-single strand break ratio with sequence specificity, esperamicin A1 generates different lesion proportions with a distinct nucleotide preference (T > C > A > G), and neocarzinostatin produces yet another damage signature [3][6]. Calicheamicin T's nonselective double-stranded cleavage profile provides a critical reference point for: (i) distinguishing pharmacological effects that arise from the enediyne warhead mechanism per se from those that depend on sequence context or lesion type; (ii) transcriptomic and genomic studies mapping cellular responses to defined DNA damage types, as exemplified by the Fry et al. study that used calicheamicin γ1I, esperamicin A1, and neocarzinostatin to dissect single-strand vs. double-strand break signaling [3]; and (iii) resistance mechanism studies where sequence context of damage may influence repair pathway choice.

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